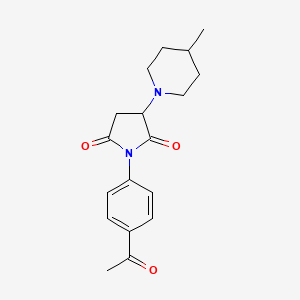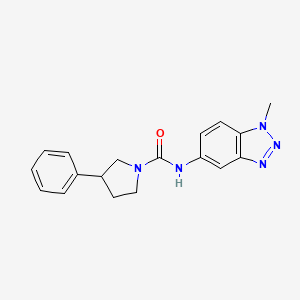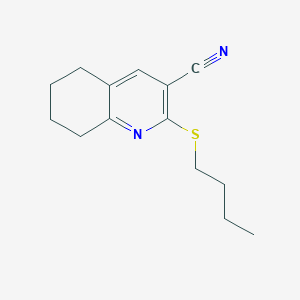![molecular formula C22H21N3O2 B4073601 2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4073601.png)
2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide
概要
説明
2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide is a complex organic compound with a molecular structure that includes benzamide and phenylcarbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as the use of recyclable catalysts and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.
化学反応の分析
Types of Reactions
2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like bromine in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, plastics, and other materials.
作用機序
The mechanism of action of 2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2-phenylethyl)benzamide
- N-(1-phenylethyl)benzamide
- N-(2-phenylcarbamoyl)benzamide
Uniqueness
2-[(phenylcarbamoyl)amino]-N-(1-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-(phenylcarbamoylamino)-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16(17-10-4-2-5-11-17)23-21(26)19-14-8-9-15-20(19)25-22(27)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYLZNWGTSCULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine](/img/structure/B4073518.png)

![N~2~-(4-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4073541.png)
![N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide](/img/structure/B4073546.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B4073552.png)
![1-(Ethylsulfonyl)-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B4073554.png)
![3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4073560.png)



![N-{3-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4073604.png)
![5-chloro-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4073611.png)

![ethyl 3-(4-fluorobenzyl)-1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B4073616.png)
